N-(3-bromobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H22BrCl2NO3S |
|---|---|
Molecular Weight |
495.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C19H22BrCl2NO3S/c1-19(2)15(9-16(21)22)17(19)18(24)23(14-6-7-27(25,26)11-14)10-12-4-3-5-13(20)8-12/h3-5,8-9,14-15,17H,6-7,10-11H2,1-2H3 |
InChI Key |
WMJXQRPCJIKEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C1C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Biological Activity
N-(3-bromobenzyl)-3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound characterized by its unique structural features, including a cyclopropane moiety and multiple halogen substituents. This article explores the biological activity of this compound, drawing on existing research and data to highlight its potential pharmacological properties.
Structural Features
The compound contains several notable structural elements:
- Bromobenzyl group : This moiety is known for enhancing lipophilicity and bioavailability.
- Dichloroethenyl substituent : Contributes to the compound's reactivity and potential interactions with biological targets.
- Tetrahydrothiophene ring : The presence of a sulfone functional group (dioxide) further enhances its chemical properties.
These features suggest that the compound may exhibit significant biological activity against various targets, including enzymes and receptors.
Biological Activity Overview
While specific data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. The presence of halogen atoms typically correlates with enhanced pharmacological properties. Research indicates that compounds with similar structures have shown activity in various biological contexts, including antimicrobial and anticancer effects.
Potential Applications
The potential applications of this compound include:
- Antimicrobial activity : Similar compounds have demonstrated effectiveness against bacterial strains.
- Anticancer properties : Some derivatives have shown cytotoxic effects in cancer cell lines.
- Enzyme inhibition : Potential to inhibit specific enzymes involved in disease processes.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-Bromobenzamide | Contains bromobenzyl group | Antimicrobial | Lacks cyclopropane structure |
| 2,2-Dichlorovinyl derivative | Contains dichloroethenyl group | Antiparasitic | No nitrogen functionality |
| Tetrahydrothiophene derivatives | Contains thiophene ring | Anticancer | Different substituents |
The combination of multiple functional groups in this compound enhances its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, research into related compounds provides valuable insights. For example:
- A study on 3-benzazepines revealed significant cytotoxicity against human promyelotic leukemia HL-60 cells, suggesting that similar structural motifs could yield comparable effects in this compound .
- The inhibition of multidrug resistance (MDR) P-glycoprotein by structurally related compounds highlights the potential for this compound to exhibit similar properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
